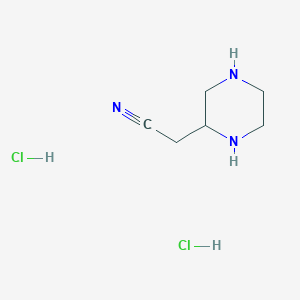

2-(Piperazin-2-yl)acetonitrile dihydrochloride

Description

BenchChem offers high-quality 2-(Piperazin-2-yl)acetonitrile dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperazin-2-yl)acetonitrile dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperazin-2-ylacetonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCNTTLRKUTDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC#N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142054-62-4 | |

| Record name | 2-(piperazin-2-yl)acetonitrile dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, a critical building block in the synthesis of targeted anticancer therapeutics. This document delves into the compound's structure, physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it explores the reactivity of its constituent functional groups and its pivotal role as an intermediate in the development of covalent KRASG12C inhibitors, such as Adagrasib. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting. This guide is intended to be a vital resource for scientists and professionals engaged in medicinal chemistry and drug discovery.

Introduction

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride has emerged as a molecule of significant interest in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutation.[1] The KRAS oncogene is frequently mutated in a variety of cancers, making it a prime target for therapeutic intervention.[2] The development of KRASG12C inhibitors represents a major advancement in precision oncology, and the availability of high-purity intermediates like (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is crucial for their successful synthesis and scale-up.[2] This guide aims to provide a detailed technical resource on this compound, consolidating its chemical properties, synthesis, and analytical characterization to support ongoing research and drug development efforts.

Chemical and Physical Properties

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is the hydrochloride salt of the parent piperazine derivative, which enhances its stability and handling characteristics.[3]

| Property | Value | Source(s) |

| Chemical Name | (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | |

| CAS Number | 2158301-19-8 | [4] |

| Molecular Formula | C₆H₁₃Cl₂N₃ | [4] |

| Molecular Weight | 198.09 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | Data not available | [5] |

| pKa | Data not available for the dihydrochloride salt. Piperazine has two pKa values: 5.35 and 9.73 at 25°C. | [6] |

| Solubility | Freely soluble in water. | [7] |

| Storage | Store at 2-8°C under an inert atmosphere. |

Synthesis and Manufacturing

The synthesis of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a critical process for ensuring the quality and availability of this key intermediate. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic approach involves the N-alkylation of a protected piperazine derivative. A plausible and commonly referenced laboratory-scale synthesis is outlined below.

Synthetic Pathway Overview

A common synthetic route involves the reaction of a suitable piperazine precursor with a haloacetonitrile, followed by deprotection and salt formation. The key is to control the regioselectivity of the alkylation to achieve the desired 2-substituted piperazine.

Caption: Synthetic workflow for 2-(Piperazin-2-yl)acetonitrile dihydrochloride.

Experimental Protocol: N-Alkylation of Piperazine

This protocol provides a general procedure for the N-alkylation of piperazine, which can be adapted for the synthesis of the target compound.

Materials:

-

Piperazine or a suitable mono-protected piperazine derivative (1.0 eq)

-

2-Chloroacetonitrile (1.1 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperazine starting material in anhydrous acetonitrile.

-

Base Addition: Add the base (e.g., potassium carbonate) to the solution and stir the suspension.

-

Alkylation: Slowly add 2-chloroacetonitrile to the reaction mixture at room temperature. The reaction may be gently heated to reflux to increase the reaction rate, with progress monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent and add a solution of hydrochloric acid to precipitate the dihydrochloride salt.

-

Final Product: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

Chemical Reactivity

The chemical reactivity of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is primarily governed by its two key functional groups: the piperazine ring and the acetonitrile moiety.

Piperazine Ring

The piperazine ring contains two secondary amine groups, making it a versatile nucleophile and a base. In its dihydrochloride salt form, these amines are protonated, which significantly reduces their nucleophilicity and basicity. For the piperazine to participate in reactions such as acylation, alkylation, or reductive amination, a base is typically required to deprotonate the ammonium salts and liberate the free amine.[7]

Acetonitrile Group

The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The alpha-carbon to the nitrile group is activated and can be deprotonated to form a carbanion, which can then participate in carbon-carbon bond-forming reactions. α-Amino nitriles are also known to be stable precursors to iminium ions.[9][10]

Role in KRASG12C Inhibitor Synthesis

The (S)-2-(piperazin-2-yl)acetonitrile moiety is a crucial structural component of Adagrasib and other KRASG12C inhibitors. The piperazine ring serves as a versatile scaffold that can be functionalized to interact with specific residues in the binding pocket of the KRAS protein. In the context of KRAS inhibitors, the piperazine group often provides a key point of attachment for other fragments of the molecule that are essential for binding affinity and selectivity.[11] The specific stereochemistry at the 2-position of the piperazine ring is critical for the correct orientation of the molecule within the protein's binding site, highlighting the importance of stereocontrolled synthesis of this intermediate.

Caption: The role of the piperazine scaffold in KRAS G12C inhibitors.

Analytical Methods

The quality control of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is essential for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is typically employed for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for assessing the purity of this compound. Due to the lack of a strong chromophore in the piperazine and acetonitrile moieties, direct UV detection can be challenging at low concentrations. Derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), can be employed to enhance detection sensitivity.[12]

Illustrative HPLC-UV Method:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer or ion-pairing agent.

-

Detection: UV detection at a wavelength appropriate for the derivatized or underivatized compound. For NBD derivatives, a wavelength of around 340 nm is suitable.[12]

-

Quantification: Purity is determined by comparing the peak area of the main component to the total peak area of all components.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the compound. The spectra of N-substituted piperazines can be complex due to the presence of conformers, which can lead to broad signals at room temperature.[13][14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can aid in structural elucidation. The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring.[15][16]

Safety and Handling

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.[5]

-

First Aid:

-

In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Toxicological Information:

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for this specific compound.[5] However, piperazine and its derivatives can be toxic, and care should be taken to avoid direct contact.[17]

Conclusion

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a fundamentally important building block in the synthesis of next-generation targeted cancer therapies. Its unique chemical structure and reactivity make it an ideal intermediate for the construction of complex molecules designed to inhibit challenging drug targets like KRASG12C. A thorough understanding of its chemical properties, synthesis, and handling is paramount for researchers and drug development professionals working at the forefront of oncology. This guide provides a solid foundation of technical information to support the effective and safe utilization of this key pharmaceutical intermediate.

References

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem. Accessed January 2, 2026.

- (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. ChemBK. Published April 9, 2024.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

- Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor. Quick Company.

- Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373.

- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., & Di, B. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2589-2601.

- Bansal, A. K., & Kumar, L. (2019). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics, 16(11), 4649-4661.

- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical.

- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry, 36(7), 759-770.

- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43.

- Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2019). Journal of the American Chemical Society, 141(37), 14595-14600.

- Lanman, B. A., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Journal of Medicinal Chemistry, 66(19), 13283-13305.

- Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine.

- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Sigma-Aldrich. Accessed January 2, 2026.

- The Chemistry Behind KRAS G12C Inhibitors: Role of Pyridine Intermedi

- Rapidly Identifying Alternative Synthetic Routes for Merck's KRAS G12C Inhibitor_EP04. Synsight. Published March 19, 2025.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 243, 116017.

- Patel, J., et al. (2010). analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.

- Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.

- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.

- US Patent 11,299,491 B2. (2022).

- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Additives & Contaminants: Part A, 37(3), 424-433.

- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Clearsynth. Accessed January 2, 2026.

- HPLC-UV/DAD chromatograms of piperazine derivative mixture.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). Molecules, 23(12), 3196.

- Piperazine. ChemicalBook.

- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19658-19669.

- Piperazine. Wikipedia.

- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.

- Amino Nitriles. Enamine.

- A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem.

- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Sigma-Aldrich.

- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem.

- Organocatalytic Synthesis of α-Aminonitriles: A Review. (2018).

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. AdooQ BioScience.

- (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. ChemicalBook.

- Procedure for N-alkylation of Piperidine?

- SAFETY D

- chloroacetonitrile. Organic Syntheses Procedure.

- WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.

Sources

- 1. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8 [m.chemicalbook.com]

- 2. Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor [quickcompany.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. clearsynth.com [clearsynth.com]

- 5. capotchem.com [capotchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Amino Nitriles - Enamine [enamine.net]

- 11. nbinno.com [nbinno.com]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-2-yl)acetonitrile dihydrochloride, a chiral piperazine derivative, has emerged as a critical building block in the synthesis of advanced targeted therapeutics. Its significance is most notably demonstrated in its role as a key intermediate in the manufacture of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein.[1][2][3] This guide provides a comprehensive technical overview of 2-(Piperazin-2-yl)acetonitrile dihydrochloride, including its physicochemical properties, synthesis, analytical characterization, and its pivotal role in the development of next-generation cancer therapies.

Physicochemical Properties

The dihydrochloride salt of 2-(piperazin-2-yl)acetonitrile is favored in pharmaceutical manufacturing due to its stability and solubility, facilitating handling and subsequent reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl₂N₃ | [4][5][6] |

| Molecular Weight | 198.09 g/mol | [4][5][6] |

| CAS Number | 2158301-19-8 | [1][4][6][7] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |

The Piperazine Scaffold in KRASG12C Inhibition

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known to impart favorable properties such as improved aqueous solubility, cell permeability, and the ability to form multiple interactions with biological targets. In the context of KRASG12C inhibitors like Adagrasib, the substituted piperazine scaffold plays a crucial role in orienting the molecule within the binding pocket of the mutated protein.[8]

The (S)-2-acetonitrile substitution on the piperazine ring is a key structural feature. While the acrylamide "warhead" of Adagrasib forms a covalent bond with the cysteine-12 residue of the KRASG12C mutant, the piperazine ring and its substituents are crucial for positioning this reactive group for optimal interaction.[9][10] The specific stereochemistry and functional groups on the piperazine ring contribute to the high selectivity and potency of the final drug molecule by forming specific hydrogen bonds and other non-covalent interactions within the Switch-II pocket of the protein.[11][12]

Synthesis and Purification

(S)-2-(Piperazin-2-yl)acetonitrile is not a readily commercially available building block and its synthesis is a key step in the overall production of Adagrasib.[3] While detailed, step-by-step proprietary manufacturing protocols are not publicly available, information from patent literature and process chemistry publications allows for a clear outline of the synthetic strategy.

A common approach involves the reaction of a protected chiral piperazine precursor with a suitable two-carbon electrophile containing a nitrile group. A general synthetic scheme is the reaction of (S)-(-)-2-bromoacetonitrile with piperazine in the presence of a base like sodium bicarbonate at room temperature.[13]

Experimental Protocol: General Synthetic Approach

The following is a generalized protocol based on established chemical principles for piperazine alkylation. This is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: N-Alkylation of Piperazine

-

Reaction Setup: To a solution of piperazine (excess, e.g., 5-10 equivalents) in a suitable solvent (e.g., acetonitrile or a polar aprotic solvent), add a base such as sodium bicarbonate or potassium carbonate (2-3 equivalents).

-

Addition of Electrophile: Slowly add a solution of a suitable protected chiral starting material, or a chiral electrophile like (S)-(-)-2-bromoacetonitrile (1 equivalent) to the piperazine mixture at room temperature. The use of a large excess of piperazine helps to minimize dialkylation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, filter the solid inorganic salts. Evaporate the solvent under reduced pressure. The resulting residue will contain the desired product along with excess piperazine.

-

Initial Purification: The crude product can be purified by extraction or by forming a salt to selectively precipitate the product or the excess starting material.

Step 2: Formation of the Dihydrochloride Salt and Purification

-

Salt Formation: Dissolve the crude 2-(piperazin-2-yl)acetonitrile in a suitable solvent such as isopropanol or ethanol. Add a solution of hydrochloric acid in the same solvent (at least 2 equivalents) to precipitate the dihydrochloride salt.

-

Crystallization/Purification: The precipitated solid can be further purified by recrystallization.[14] This typically involves dissolving the solid in a minimal amount of a hot solvent (e.g., a mixture of methanol and isopropanol) and allowing it to cool slowly to form crystals.

-

Isolation: Collect the purified crystals of 2-(Piperazin-2-yl)acetonitrile dihydrochloride by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove residual solvent, and dry under vacuum.

Diagram of Synthetic Workflow

Sources

- 1. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8 [m.chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 4. clearsynth.com [clearsynth.com]

- 5. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID 138958339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE DIHYDROCHLORIDE | CAS 2158301-19-8 [matrix-fine-chemicals.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 [zora.uzh.ch]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chembk.com [chembk.com]

- 14. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and synthetic tractability. This technical guide provides an in-depth examination of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride, a chiral piperazine derivative with significant potential as a building block in the synthesis of complex therapeutic agents. We will explore its structural features, physicochemical properties, a validated synthetic route, and detailed analytical characterization. Furthermore, this guide presents a practical, step-by-step protocol for its derivatization, highlighting its utility for researchers, chemists, and drug development professionals in creating novel molecular entities.

Introduction: The Significance of the Piperazine Scaffold

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a structural element present in a multitude of FDA-approved drugs.[1][2] Its prevalence is not coincidental; the piperazine ring confers a unique and advantageous set of properties to a molecule. The two basic nitrogen atoms can enhance aqueous solubility and bioavailability, crucial parameters in drug design. Conformationally, the piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable framework for orienting pharmacophoric groups toward their biological targets.[3] This inherent structural and chemical versatility has made piperazine derivatives instrumental in developing treatments for a wide range of conditions, including neurological disorders, cardiovascular diseases, and infectious diseases.[4][5]

2-(Piperazin-2-yl)acetonitrile dihydrochloride, specifically the (S)-enantiomer, is a valuable intermediate.[3][6][7] It combines the proven piperazine scaffold with a reactive acetonitrile group. This functional group can serve as a precursor for various other chemical moieties or as a key interaction point with a biological target. Its utility has been noted in the synthesis of targeted cancer therapies, such as KRASG12C inhibitors.[7] As a dihydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous media, facilitating its use in laboratory settings.[3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride are summarized below.

Figure 1: Chemical Structure of (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Caption: The structure highlights the chiral center at the C-2 position and the dihydrochloride salt form.

Caption: The structure highlights the chiral center at the C-2 position and the dihydrochloride salt form.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[(2S)-piperazin-2-yl]acetonitrile;dihydrochloride | [3][8] |

| CAS Number | 2158301-19-8 | [7][8][9] |

| Molecular Formula | C₆H₁₃Cl₂N₃ | [3][8][10] |

| Molecular Weight | 198.09 g/mol | [3][8][10] |

| Appearance | Off-white to white powder/solid | [6][7] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) |[7] |

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the starting material is a critical, non-negotiable step in any synthetic workflow. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural confirmation.[11][12][13]

-

¹H NMR Spectroscopy: Provides information on the number and connectivity of protons. For (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, one would expect to see complex multiplets for the protons on the piperazine ring and a distinct signal for the methylene protons adjacent to the nitrile group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: Reveals the number of unique carbon environments. Key signals would include the carbon of the nitrile group (C≡N), the chiral carbon (C-2), and the other carbons of the piperazine ring.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For the freebase form (C₆H₁₁N₃), the expected exact mass is approximately 125.10 Da. In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z 126.10.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals (Freebase form, C₆H₁₁N₃) |

|---|---|

| ¹H NMR | Signals corresponding to the piperazine ring protons (typically in the 2.5-3.5 ppm range) and the methylene (-CH₂CN) protons. |

| ¹³C NMR | A signal for the nitrile carbon (C≡N) around 118-120 ppm, and signals for the piperazine ring carbons. |

| MS (ESI+) | Molecular Ion Peak [M+H]⁺ at m/z ≈ 126.10 |

Note: Actual chemical shifts can vary based on the solvent and salt form.

Synthesis and Purification Workflow

While several synthetic routes to 2-substituted piperazines exist, a common and reliable approach involves the nucleophilic substitution of a suitable starting material with piperazine.[1][14][15][16] A plausible synthesis for the target compound involves the reaction of a protected chiral piperazine precursor with an appropriate acetonitrile synthon.

The following diagram outlines a generalized workflow for the synthesis, purification, and validation of 2-(Piperazin-2-yl)acetonitrile dihydrochloride, emphasizing the causality behind each step.

Figure 2: Generalized Synthesis and QC Workflow. This diagram illustrates the logical flow from starting materials to a validated, high-purity final product.

Applications and Derivatization Potential

2-(Piperazin-2-yl)acetonitrile dihydrochloride is a versatile intermediate primarily due to its two reactive sites: the secondary amines of the piperazine ring and the nitrile group.

-

N-Functionalization: The secondary amines (N-1 and N-4) are nucleophilic and can be readily functionalized via reactions such as acylation, alkylation, reductive amination, and arylation. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

-

Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, providing a gateway to other important functional groups.

The diagram below illustrates how this building block can be elaborated into more complex molecular architectures.

Figure 3: Chemical Elaboration Potential. This diagram shows the primary reaction pathways for modifying the core scaffold at its nitrogen and nitrile functional groups.

Experimental Protocol: N-Acylation with Benzoyl Chloride

This protocol provides a detailed, self-validating method for the acylation of one of the piperazine nitrogens.

Objective: To synthesize 1-benzoyl-2-(cyanomethyl)piperazine from (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

Materials:

-

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Mobile phase for TLC (e.g., 5% Methanol in DCM)

Procedure:

-

Reaction Setup (Causality: Neutralization is Key):

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq).

-

Add anhydrous DCM to dissolve/suspend the solid.

-

Cool the flask to 0°C in an ice bath. This is to control the exothermicity of the subsequent addition of the base and acylating agent.

-

Slowly add the base (TEA or DIPEA, 2.5 eq). Two equivalents are required to neutralize the two HCl salts, and an additional fraction of an equivalent is needed to scavenge the HCl generated during the acylation. Stir for 15-20 minutes.

-

-

Acylation (Causality: Controlled Addition):

-

While maintaining the temperature at 0°C, add benzoyl chloride (1.1 eq) dropwise to the stirring mixture. A slight excess of benzoyl chloride ensures complete consumption of the starting material. Dropwise addition prevents side reactions.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion.

-

-

Monitoring (Trustworthiness: Self-Validation Step):

-

Monitor the reaction progress by TLC. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Workup (Causality: Purification by Extraction):

-

Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the combined organic layers over anhydrous MgSO₄.[17]

-

-

Isolation and Purification:

-

Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and MS, comparing the data to the expected values for the acylated product.

-

Safety, Handling, and Storage

Hazard Identification:

-

May cause respiratory irritation.[18]

-

The chemical, physical, and toxicological properties have not been thoroughly investigated.[18]

Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][19]

-

Avoid dust formation. In case of dust, use appropriate respiratory protection.[18]

Storage:

-

This compound is supplied as a dihydrochloride salt, which can be hygroscopic (readily absorbs moisture from the air).[19][20]

-

Store in a tightly sealed container in a cool, dry place.[17][19][20]

-

For long-term storage, keep under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C.[7]

-

Improper storage of hygroscopic materials can lead to clumping or degradation, affecting purity and reactivity.[20][21]

Conclusion

2-(Piperazin-2-yl)acetonitrile dihydrochloride is a high-value chemical intermediate that leverages the privileged piperazine scaffold. Its chiral nature and dual reactive sites—the piperazine nitrogens and the acetonitrile group—make it an exceptionally versatile building block for constructing diverse and complex molecules. By following validated synthetic protocols and rigorous analytical characterization, researchers can confidently incorporate this scaffold into drug discovery pipelines, accelerating the development of novel therapeutic agents.

References

- Vertex AI Search. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry.

- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.

- ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine....

- PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.

- BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery.

- ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation.

- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.

- CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.

- BenchChem. (2025). A Comparative Guide to the Characterization of N-Methylpiperazine and its Deuterated Analog, N-Methylpiperazine-d4, using NMR and Mass Spectrometry.

- ChemBK. (2024). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

- NIH PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- Oak Ridge National Laboratory. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling.

- Semantic Scholar. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- PubChem. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID 138958339.

- (n.d.). 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE DIHYDROCHLORIDE | CAS 2158301-19-8.

- ChemicalBook. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8.

- ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Smolecule. (2023). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.

- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.

- (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.

- Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- Advanced ChemBlocks. (n.d.). 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride.

- Capot Chemical. (n.d.). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride.

- Clearsynth. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | CAS No. 2158301-19-8.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | 2158301-19-8 [smolecule.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8 [m.chemicalbook.com]

- 8. 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE DIHYDROCHLORIDE | CAS 2158301-19-8 [matrix-fine-chemicals.com]

- 9. 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride 97% | CAS: 2158301-19-8 | AChemBlock [achemblock.com]

- 10. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID 138958339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. impact.ornl.gov [impact.ornl.gov]

- 13. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]

- 14. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Piperazine synthesis [organic-chemistry.org]

- 17. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 18. capotchem.com [capotchem.com]

- 19. tutorchase.com [tutorchase.com]

- 20. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 21. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-(piperazin-2-yl)acetonitrile dihydrochloride safety data sheet

An In-depth Technical Guide to the Safe Handling of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride (CAS No: 2158301-19-8). As a critical intermediate in the synthesis of targeted therapies like Adagrasib, a KRASG12C inhibitor, understanding its safety profile is paramount to ensuring laboratory safety and experimental integrity.[1][2][3] This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for protocols, empowering scientists to make informed risk assessments.

Executive Summary & Key Hazard Profile

(S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a solid organic compound classified with a primary warning signal for irritation.[4] The main hazards are irritation to the skin, eyes, and respiratory system.[3][4] A crucial point of emphasis is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] This lack of comprehensive data necessitates a cautious approach, treating the compound with a higher level of containment than its known hazards might suggest. All handling should be performed under the assumption of potential unknown toxicity.[6]

| Hazard Classification | Description | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation | [3][4] |

| H319: Causes serious eye irritation | [3][4] | |

| H335: May cause respiratory irritation | [3][4][5] | |

| Toxicological Data | Not thoroughly investigated | [5] |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC | [5] |

Chemical & Physical Identity

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. This substance is the dihydrochloride salt of the (S)-enantiomer of 2-(piperazin-2-yl)acetonitrile. The salt form can influence its physical properties, such as solubility and stability, compared to the free base.

| Identifier | Value | Source |

| Chemical Name | (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride | [1][4][5] |

| CAS Number | 2158301-19-8 | [1][2][4][5][7][8][9][10][11] |

| Molecular Formula | C₆H₁₃Cl₂N₃ | [4][5][6][7][8][9][10] |

| Molecular Weight | 198.09 g/mol | [5][7][8][9][10] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1][4][6][11] |

Toxicological Profile and Hazard Analysis

The known hazards—irritation of the skin, eyes, and respiratory tract—are typical for amine salts and nitrile-containing compounds. The dihydrochloride nature of the molecule can contribute to its irritating effects upon contact with moist tissues.

-

Skin Irritation (H315): Direct contact can cause localized redness, inflammation, and discomfort. The mechanism is likely related to the compound's ability to disrupt the skin's lipid barrier.

-

Serious Eye Irritation (H319): Due to the sensitive nature of ocular tissue, exposure can lead to significant irritation, pain, and potential damage. Prompt and thorough rinsing is critical to prevent lasting injury.

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[5] This underscores the critical need for handling the solid material within a certified chemical fume hood or ventilated enclosure.

The most significant toxicological consideration is the absence of comprehensive data.[5] For any novel or sparsely studied chemical intermediate, particularly one used in drug development, the potential for unforeseen biological activity exists. Therefore, the safety protocols described below are designed with this uncertainty in mind, adhering to the As Low As Reasonably Practicable (ALARP) principle for exposure.

Risk Mitigation & Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control is to handle the compound in a way that prevents it from entering the operator's breathing zone or contaminating the lab environment.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is non-negotiable due to the respiratory irritation hazard (H335) and the unknown toxicological profile.[3][5]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted. Ensure eyewash stations and safety showers are located near the workstation.[12]

Personal Protective Equipment (PPE): The Operator's Barrier

PPE is a critical last line of defense. The following must be worn at all times when handling the compound.

| Protection Type | Specification | Rationale & Protocol |

| Hand Protection | Nitrile gloves | Inspect gloves for tears or holes before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[5] For prolonged work, consider double-gloving. Wash hands thoroughly after handling.[3][5] |

| Eye Protection | Chemical safety goggles | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against dust particles.[12] |

| Body Protection | Laboratory coat | A fully buttoned lab coat protects skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH/CEN-approved respirator | While a fume hood is the primary control, a respirator (e.g., N95 for dusts or a cartridge respirator like an ABEK-P2 for higher-risk activities) should be available for emergency situations like a spill cleanup outside of the hood.[5] |

Standard Operating Procedure (SOP) for Handling

The following workflow is designed to minimize dust generation and potential exposure.

Caption: Workflow for handling (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

Emergency Response & First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Exposure Scenarios & First Aid

In all cases of exposure, consult a physician and provide them with this safety information.[5]

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention. | [5][13] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention. | [5][13] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |

Accidental Release Protocol

For a small laboratory spill:

Sources

- 1. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8 [m.chemicalbook.com]

- 2. royalpharma.in [royalpharma.in]

- 3. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride | 2158301-19-8 [amp.chemicalbook.com]

- 4. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | 2158301-19-8 [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. chembk.com [chembk.com]

- 7. 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride 97% | CAS: 2158301-19-8 | AChemBlock [achemblock.com]

- 8. 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE DIHYDROCHLORIDE | CAS 2158301-19-8 [matrix-fine-chemicals.com]

- 9. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID 138958339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. clearsynth.com [clearsynth.com]

- 11. 2158301-19-8|(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride|BLD Pharm [bldpharm.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Introduction: The Piperazine Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Piperazine Derivatives

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing 1 and 4 positions, stands as a cornerstone in medicinal chemistry and drug development.[1] It is widely regarded as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2][3] The unique physicochemical characteristics of the piperazine moiety—such as its solubility, basicity, chemical reactivity, and distinct conformational properties—make it an invaluable tool for medicinal chemists.[2][4] These properties allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved water solubility, oral bioavailability, and enhanced target affinity.[1][5]

The versatility of this scaffold is evidenced by the broad spectrum of pharmacological activities exhibited by its derivatives, which span anticancer, antimicrobial, antiviral, and central nervous system (CNS) applications.[6][7][8][9] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core biological activities of piperazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols used to characterize their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Arylpiperazine derivatives, in particular, have garnered significant attention in oncology for their potent cytotoxic effects against a wide range of cancer cell lines.[1] Their efficacy stems from the ability to modulate multiple molecular targets and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[10]

Core Mechanisms of Antineoplastic Action

The anticancer effects of piperazine derivatives are multifaceted. A primary mechanism is the direct induction of apoptosis, or programmed cell death, which is a critical trait for an effective anticancer agent.[11][12] This is often achieved by triggering intrinsic apoptotic cascades.[11] Furthermore, many derivatives exert their effects by inhibiting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently over-activated in human cancers and is a central regulator of cell survival and growth.[1] Other established mechanisms include the ability to arrest the cell cycle, typically at the G2/M phase, and to interact directly with DNA, thereby disrupting replication and transcription in cancer cells.[10][12][13]

Caption: Simplified intrinsic apoptotic pathway initiated by piperazine derivatives.

Quantitative Data Summary: Cytotoxic Potency

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate greater potency.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00[11] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35[11] |

| Quinoxaline di-N-oxide derivative 123 | HT29 (Colon) | 0.28[3] |

| Quinoxaline di-N-oxide derivative 123 | SiHa (Cervical) | 0.25[3] |

| Benzhydryl piperazine derivative 86 | T47D (Breast) | 0.31[3] |

| Benzhydryl piperazine derivative 85 | T47D (Breast) | 0.44[3] |

Experimental Protocols for Anticancer Evaluation

A structured workflow is crucial for the preclinical assessment of novel anticancer agents, progressing from initial in vitro screening to more complex in vivo models.[11][14][15]

Caption: General workflow for preclinical evaluation of anticancer compounds.[11]

The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.[20]

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 5 × 10⁴ cells/well) in a 96-well flat-bottom microplate and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for the reduction of MTT to formazan crystals by viable cells.[18]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the insoluble formazan crystals.[16][18]

-

Absorbance Measurement: Quantify the absorbance of the colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[16][21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a gold standard for evaluating the in vivo efficacy of anticancer therapeutics.[15][22] Patient-derived xenograft (PDX) models, in particular, are highly relevant as they recapitulate the features and heterogeneity of a patient's specific cancer.[23][24]

-

Principle: To assess whether a piperazine derivative can inhibit tumor growth in a living organism, mimicking a clinical scenario.[14]

-

Conceptual Workflow:

-

Model Establishment: Human cancer cells (cell line-derived) or patient tumor tissue (for PDX models) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or SCID mice).[22][25]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment Administration: Mice are randomized into control and treatment groups. The piperazine derivative is administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) throughout the study. Animal welfare is closely monitored for signs of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., histology, biomarker analysis) to understand the drug's effect on the tumor microenvironment.

-

Efficacy Determination: The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.

-

Antimicrobial Activity: A Scaffold to Combat Drug Resistance

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents.[26] Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens, including bacteria and fungi.[26][27]

Structure-Activity Relationship (SAR) and Mechanism

The antimicrobial potency of piperazine derivatives can be significantly influenced by structural modifications. For instance, the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO₂) on aryl substituents has been shown to enhance antibacterial activity.[28] The mechanism of action can involve the inhibition of essential microbial enzymes. Docking studies have suggested that some derivatives may act as inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis.[29]

Quantitative Data Summary: Antimicrobial Potency

The antimicrobial activity of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[29]

| Derivative/Compound | Microorganism | MIC (µg/mL) |

| Compound 1 | Candida albicans | 2.22[26] |

| Compound 20 | Gram-positive bacteria | <0.15[26] |

| Compound RL-308 | Shigella flexneri | 2[30] |

| Compound RL-308 | S. aureus | 4[30] |

| Compound RL-308 | MRSA | 16[30] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[29]

-

Principle: To determine the lowest concentration of a piperazine derivative that inhibits the visible growth of a specific microorganism in a liquid medium.

-

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[30]

-

Compound Dilution: Perform a serial two-fold dilution of the piperazine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).[29]

-

Antiviral Activity: A Versatile Nucleus for Viral Targets

Piperazine-based compounds have demonstrated significant potential as antiviral agents, with activity against a range of viruses including Human Immunodeficiency Virus (HIV), influenza viruses, and coronaviruses like SARS-CoV-2.[6] The pharmacological importance of this scaffold is underscored by its presence in several FDA-approved antiviral drugs.[6]

Mechanisms of Antiviral Action

The antiviral mechanisms of piperazine derivatives are target-specific. Some compounds function as entry inhibitors, preventing the virus from entering host cells.[6] Others act as inhibitors of crucial viral enzymes necessary for replication, such as HIV protease or the SARS-CoV-2 main protease (Mpro).[31][32] For example, certain trisubstituted piperazine derivatives have been designed as potent, noncovalent inhibitors of the SARS-CoV-2 Mpro, exhibiting excellent antiviral activity.[32]

Quantitative Data Summary: Antiviral Efficacy

Antiviral activity is often expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

| Derivative/Compound | Virus | Activity (EC50/IC50 in µM) |

| Cyanobenzyl derivative 31 | HIV-1 | 0.0472[6] |

| Fluorobenzyl derivative 33 | HIV-1 | 0.0314[6] |

| Pyrrolopyridine derivative GC-55 | SARS-CoV-2 | 0.54[32] |

| Trisubstituted piperazine GC-78 | SARS-CoV-2 | 0.40[32] |

| Flavonoid derivative S19 | Tobacco Mosaic Virus (TMV) | 116.1 (µg/mL)[33] |

| Nucleozin derivative 6i | Influenza A | Better than Ribavirin[34] |

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors

The arylpiperazine scaffold is a versatile template for designing CNS-active drugs, primarily due to its ability to act as a high-affinity ligand for various neurotransmitter receptors, especially serotonin (5-HT) and dopamine (D₂) receptors.[35][36] This has led to the development of numerous antipsychotic and antidepressant medications.

Mechanism of Action in Neuropsychopharmacology

The therapeutic effects of arylpiperazine derivatives in psychiatric disorders are primarily attributed to their modulation of dopaminergic and serotonergic systems.[35] Many act as antagonists or partial agonists at D₂ receptors and various 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇).[35][37] The specific affinity profile for these receptors determines the drug's clinical effects, balancing antipsychotic efficacy with a reduced propensity for side effects. The conformation of the arylpiperazine molecule, specifically the rotation about the phenyl-nitrogen bond, is hypothesized to be critical for receptor activation or antagonism.[38]

Caption: Arylpiperazine derivative modulating a G-protein coupled receptor (GPCR).

Experimental Protocol: Radioligand Receptor Binding Assay

Receptor binding assays are essential for determining the affinity of a compound for a specific receptor target.

-

Principle: To measure the ability of a test compound (the piperazine derivative) to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the target receptor in a preparation of cell membranes.

-

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human cloned receptor of interest (e.g., 5-HT₁ₐ or D₂).[35]

-

Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. This allows for the calculation of the IC50 value, which can then be converted to a binding affinity constant (Ki).

-

Conclusion and Future Perspectives

The piperazine scaffold is undeniably a privileged and versatile structure in drug discovery, contributing to a vast array of therapeutic agents.[7][39] Its favorable physicochemical and pharmacokinetic properties provide a robust foundation for the design of novel drugs targeting cancer, microbial and viral infections, and CNS disorders.[2][5] The ongoing challenge of drug resistance, particularly in oncology and infectious diseases, ensures that the exploration of new piperazine derivatives will remain a highly active area of research.[26][28] Future efforts will likely focus on the rational design of multi-target-directed ligands and the further elucidation of structure-activity relationships to create next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[7][10]

References

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. Available at: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. Available at: [Link]

-

MTT assay - Wikipedia. Available at: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]

-

Cell sensitivity assays: the MTT assay - PubMed. Available at: [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. Available at: [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

-

A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Available at: [Link]

- WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents.

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Available at: [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

-

Xenograft Models - Ichor Life Sciences. Available at: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. Available at: [Link]

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. Available at: [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. Available at: [Link]

-

Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors | Bentham Science Publishers. Available at: [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity - JETIR. Available at: [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]

-

Synthesis and Biological Evaluation of 99mTc-Labeled Phenylpiperazine Derivatives as Selective Serotonin-7 Receptor Ligands for Brain Tumor Imaging | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

-

Towards the development of 5-HT7 ligands combining serotonin-like and arylpiperazine moieties - IRIS. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. Available at: [Link]

-

Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed. Available at: [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. Available at: [Link]

-

(PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]

-

Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed. Available at: [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available at: [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. MTT assay - Wikipedia [en.wikipedia.org]

- 17. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. clyte.tech [clyte.tech]

- 21. benchchem.com [benchchem.com]

- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. startresearch.com [startresearch.com]

- 24. clinicallab.com [clinicallab.com]

- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. researchgate.net [researchgate.net]

- 28. benthamdirect.com [benthamdirect.com]

- 29. mdpi.com [mdpi.com]

- 30. ijcmas.com [ijcmas.com]

- 31. WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents [patents.google.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. benthamdirect.com [benthamdirect.com]

- 35. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 36. ijrrjournal.com [ijrrjournal.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Case Study of Adagrasib

This guide provides a comprehensive analysis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride, a pivotal chemical intermediate. Given that the direct mechanism of action of this compound is not extensively characterized, this document will focus on its critical role as a structural scaffold in the synthesis of advanced targeted therapeutics. We will use Adagrasib (MRTX849), a potent and selective KRAS G12C inhibitor, as a primary case study to illustrate the ultimate mechanistic impact derived from this key piperazine-containing building block.

This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry, oncology, and pharmacology.

Introduction: The Significance of the Piperazine Scaffold